3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
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Overview
Description
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Another method involves the one-pot synthesis of benzo[f]quinolin-3-ones through the inter- and intramolecular photoannulation of 6-chloropyridin-2-ones with phenylacetylene . This method provides a straightforward approach to synthesizing the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The use of eco-friendly and reusable catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
Chloroquine: An antimalarial drug with a quinoline scaffold.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro substituents enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-13-6-3-7-14(21)19(13)16-10-17(23)18-12-5-2-1-4-11(12)8-9-15(18)22-16/h1-9,16,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZGMRJECJFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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